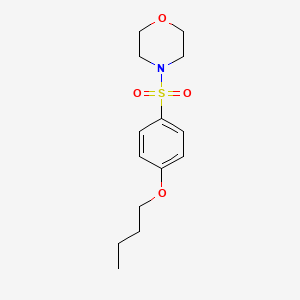

4-(4-Butoxy-benzenesulfonyl)-morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-butoxyphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-2-3-10-19-13-4-6-14(7-5-13)20(16,17)15-8-11-18-12-9-15/h4-7H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHFTRUAFEQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Butoxy Benzenesulfonyl Morpholine and Its Analogs

Conventional Synthetic Routes to N-Substituted Benzenesulfonyl Morpholine (B109124) Derivatives

The traditional approach to synthesizing N-substituted benzenesulfonyl morpholine derivatives is a cornerstone of organic chemistry, relying on well-understood and widely implemented reaction mechanisms.

Nucleophilic Acylation and Sulfonylation Strategies

The most common and direct method for the synthesis of compounds like 4-(4-Butoxy-benzenesulfonyl)-morpholine is the sulfonylation of morpholine. This reaction is a classic example of nucleophilic substitution at a sulfur atom. The process involves the reaction of a substituted benzenesulfonyl chloride with a secondary amine, in this case, morpholine. researchgate.net The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen (S-N) bond, yielding the desired sulfonamide. thieme-connect.com

The general reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.net The formation of sulfonamides via the reaction of a sulfonyl chloride with a suitable nucleophile remains one of the most popular methods for their preparation. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of N-arylsulfonylmorpholines requires careful optimization of several reaction parameters. Factors such as the choice of solvent, the type and amount of base used, reaction temperature, and reaction time all play crucial roles in the efficiency of the synthesis. For instance, while some reactions proceed well in solvents like acetone, others may require a two-phase system of an organic solvent and a basic aqueous solution. researchgate.net The reactivity of the amine is also a key factor; feebly basic amines may react slowly, and the competing hydrolysis of the sulfonyl chloride can reduce the yield. researchgate.net

Optimization studies often involve systematically varying these conditions to find the ideal balance that maximizes product formation while minimizing side reactions. researchgate.net For example, a study on the synthesis of N-arylsulfonylimines demonstrated that changing the solvent from acetonitrile (B52724) to water drastically affected the reaction outcome, and the addition of a base like pyridine was essential for achieving a high yield. researchgate.net

Below is a table illustrating the impact of various reaction conditions on sulfonamide synthesis.

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis

| Parameter | Variation | Observation | Potential Outcome on Yield/Purity |

|---|---|---|---|

| Solvent | Aprotic (e.g., Acetone, MeCN) vs. Protic (e.g., Water) | Solvent polarity and ability to dissolve reactants can significantly influence reaction rates. | Optimal solvent choice enhances reaction speed and can simplify purification. |

| Base | Organic (e.g., Pyridine, Triethylamine) vs. Inorganic (e.g., Na₂CO₃) | The base neutralizes HCl byproduct, driving the reaction forward. The choice of base can affect reaction kinetics and workup procedures. researchgate.netresearchgate.net | An appropriate base prevents the reaction from stalling and can improve yield. |

| Temperature | Room Temperature vs. Reflux | Higher temperatures generally increase the reaction rate but can also promote side reactions or degradation. | Optimization is needed to find the lowest effective temperature for a clean reaction. |

| Reactant Ratio | Equimolar vs. Excess Reagent | Using an excess of one reagent can drive the reaction to completion but may complicate purification. | Using equimolar amounts is often preferred in green chemistry approaches to minimize waste. rsc.org |

Advanced and Green Chemistry Approaches in Morpholine and Sulfonamide Synthesis

In response to the growing need for more efficient and environmentally friendly chemical processes, advanced methodologies have been developed for the synthesis of morpholine and sulfonamide derivatives.

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. mdpi.com This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often higher product purity. scirp.org In the synthesis of sulfonamides, microwave irradiation can facilitate the reaction between sulfonic acids (or their salts) and amines directly, avoiding the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.orgscribd.com This approach not only simplifies the procedure but also enhances its efficiency and functional group tolerance. organic-chemistry.orgresearchgate.net Studies have shown that reactions that take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation. scirp.orgnih.gov

The following table compares conventional and microwave-assisted methods for the synthesis of sulfonamide and morpholine derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Source |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate to Good | Well-established, simple equipment. | scirp.org |

| Microwave-Assisted | Minutes | Good to Excellent | Rapid heating, shorter reaction times, higher yields, increased purity. | mdpi.comscirp.orgorganic-chemistry.org |

Exploration of Sustainable Methodologies for Sulfonamide Formation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In sulfonamide synthesis, this has led to the development of several sustainable strategies. One notable approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. rsc.orgsci-hub.semdpi.com Facile and efficient sulfonamide synthesis has been achieved in aqueous media, often using simple inorganic bases like sodium carbonate as HCl scavengers and allowing for easy product isolation through filtration. rsc.orgmdpi.com

Other green approaches include solvent-free (neat) reaction conditions and mechanosynthesis, where reactions are conducted in a ball mill. sci-hub.sersc.org Mechanochemical methods can be performed without any solvent, reducing waste and often leading to high yields in a one-pot procedure. rsc.org Furthermore, researchers are exploring alternatives to traditional, often harsh, reagents. For example, methods have been developed that use sodium sulfinates as a stable sulfur source instead of reactive sulfonyl chlorides or that employ catalytic systems based on transition metals to facilitate the C-N bond formation under milder conditions. researchgate.netacs.org The development of one-pot, multi-component reactions also represents a sustainable strategy by increasing efficiency and reducing the number of purification steps. rsc.org

Precursor Synthesis and Functional Group Transformations

The synthesis of the target molecule, this compound, is dependent on the availability of its key precursor, 4-butoxybenzenesulfonyl chloride. The preparation of such substituted benzenesulfonyl chlorides is a critical step. Traditionally, this is achieved by the chlorosulfonation of the corresponding substituted benzene (B151609). google.compatsnap.com However, this method can suffer from a lack of selectivity and the production of significant waste. patsnap.com Alternative methods involve the diazotization of a substituted aniline (B41778) followed by a chlorosulfonation reaction, which can offer better control over the position of the substituents. google.com

Functional group transformations are also essential in building the final molecule. For instance, the morpholine ring itself can be introduced onto a molecule containing a primary or secondary amine. The synthesis of the morpholine moiety can be accomplished through various routes, including the reaction of an amino group with a reagent like 2-chloroethanol (B45725) or by reacting 1,2-amino alcohols with specific reagents to form the heterocyclic ring. researchgate.netorganic-chemistry.org Recent green methods for morpholine synthesis focus on the efficient, one or two-step conversion of 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663), which provides high yields and avoids harsh conditions. nih.govchemrxiv.orgchemrxiv.org

Preparation of 4-Butoxybenzenesulfonyl Chloride

The synthesis of 4-Butoxybenzenesulfonyl Chloride is a critical preliminary step. While specific literature for this exact molecule is sparse, its preparation can be reliably inferred from standard methods used for analogous aromatic sulfonyl chlorides. The most common and industrially relevant method is the electrophilic aromatic substitution of a substituted benzene with chlorosulfonic acid. orgsyn.orgorgsyn.org

The general procedure involves the slow addition of butoxybenzene (B75284) to a stoichiometric excess of chlorosulfonic acid while maintaining a controlled temperature, often between 20°C and 25°C, using a cooling bath. orgsyn.org The reaction evolves hydrogen chloride gas, necessitating proper ventilation or a gas trap. orgsyn.org After the addition is complete, the mixture is typically stirred for a period to ensure the reaction goes to completion before being carefully quenched by pouring it onto crushed ice. orgsyn.org

Reaction Scheme: Butoxybenzene + ClSO₃H → 4-Butoxybenzenesulfonyl Chloride + H₂O

The primary side product in such reactions is the corresponding diphenyl sulfone, the formation of which can be minimized by using a significant excess of chlorosulfonic acid and controlling the reaction temperature. orgsyn.org The crude sulfonyl chloride, which may separate as an oil or solid, is then isolated from the aqueous mixture.

Several methods are established for the preparation of substituted benzenesulfonyl chlorides, which are summarized in the table below.

| Starting Material | Reagent(s) | Key Conditions | Reference |

| Benzene | Chlorosulfonic acid | Temperature control (20-25°C), excess acid | orgsyn.org |

| Acetanilide | Chlorosulfonic acid | Gradual addition, heating to 60-70°C | orgsyn.org |

| Chlorobenzene | Chlorosulfonic acid | Halogenated aliphatic hydrocarbon solvent | google.comgoogle.com |

| Sodium Benzenesulfonate | Phosphorus pentachloride | Heating at 170-180°C | orgsyn.org |

Stereoselective Synthesis of Substituted Morpholine Rings

The morpholine scaffold is a ubiquitous feature in medicinally important compounds. nih.govresearchgate.net Consequently, numerous stereoselective methods have been developed to synthesize substituted morpholine rings, which are structural analogs of the simple morpholine moiety in the title compound. These methods provide precise control over the spatial arrangement of substituents on the morpholine ring.

One prominent strategy involves the Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives. This approach starts with readily available, enantiopure N-Boc protected amino alcohols, which are converted to O-allyl ethanolamines. nih.gov A subsequent Pd-catalyzed coupling with an aryl or alkenyl halide generates cis-3,5-disubstituted morpholines as single stereoisomers in good yields. nih.gov The stereochemistry is dictated by a proposed syn-aminopalladation occurring through a boat-like transition state. nih.gov

Another powerful technique is the Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway yields a variety of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high to excellent yields and diastereoselectivities. rsc.org

Iron-catalyzed diastereoselective synthesis offers a cost-effective alternative. Using an iron(III) catalyst, 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol can be cyclized to form 2,6- and 3,5-disubstituted morpholines. thieme-connect.com The reaction proceeds via either C-O or C-N bond formation, and a thermodynamic equilibrium is suggested to be responsible for the preferential formation of the major cis diastereoisomer. thieme-connect.com

Other notable methods include:

The use of chiral auxiliaries, such as pseudoephedrine, to synthesize chiral 1,2-amino alcohols which serve as precursors for morpholin-2-ones and subsequently, chiral morpholines. nih.gov

A base-catalyzed cascade reaction between a tosyl-oxazetidine and α-formyl carboxylates to produce conformationally rigid substituted morpholines. The stereochemical outcome is influenced by the avoidance of steric strain involving the N-tosyl group. acs.orgnih.gov

A simple, redox-neutral protocol converting 1,2-amino alcohols to morpholines using ethylene sulfate and a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.org

Table of Stereoselective Morpholine Synthesis Methods

| Method | Key Precursors | Catalyst/Reagent | Typical Products | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Carboamination | O-Allyl ethanolamines, Aryl halides | Pd(0) complex | cis-3,5-Disubstituted morpholines | nih.gov |

| Rh-Catalyzed Cyclization | Nitrogen-tethered allenols | Rhodium complex | Highly substituted morpholines | rsc.org |

| Fe-Catalyzed Cyclization | Amino allylic alcohols | Iron(III) chloride | cis-2,6- and 3,5-Disubstituted morpholines | thieme-connect.com |

| Base-Catalyzed Cascade | Tosyl-oxazetidine, α-Formyl carboxylates | DBU or K₂CO₃ | 2- and 3-Substituted morpholines | acs.orgnih.gov |

| Redox-Neutral Alkylation | 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Variously substituted morpholines | organic-chemistry.orgchemrxiv.org |

Purification and Isolation Techniques for Target Compounds

The successful isolation and purification of the target compound, this compound, and its analogs are essential to obtain a product of high purity. A multi-step process is typically employed, beginning with a preliminary workup of the reaction mixture followed by one or more chromatographic or crystallization techniques. jocpr.comijddr.in

Initial Workup and Extraction: Following the reaction, the crude product mixture is typically subjected to an aqueous workup. For the synthesis of the sulfonyl chloride intermediate, this involves quenching the reaction with ice water. orgsyn.orgorgsyn.org The product is then extracted from the aqueous phase into an immiscible organic solvent such as dichloromethane (B109758) (DCM), diethyl ether, or carbon tetrachloride. orgsyn.orgacs.org The combined organic layers are washed, often with a dilute base like sodium carbonate solution to remove acidic impurities, followed by a brine wash. orgsyn.org The organic phase is then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. acs.orgnih.govrsc.org

Primary Purification Techniques: The crude material obtained after the initial workup is rarely pure enough for subsequent use and requires further purification.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., benzene/hexane) and allowed to cool slowly. prepchem.com The target compound crystallizes out, leaving impurities dissolved in the cold solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. ijddr.in

Flash Column Chromatography: This is one of the most widely used purification techniques in research. jocpr.com The crude mixture is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity. The components of the mixture travel down the column at different rates and are collected as separate fractions. rsc.org This technique is highly effective for separating the desired product from by-products and unreacted starting materials.

Distillation: For liquid products, particularly thermally stable ones like some sulfonyl chlorides, vacuum distillation can be an effective purification method. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Advanced Purification Methods: For achieving very high purity, especially in a pharmaceutical context, more advanced techniques may be employed.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation efficiency and resolution compared to standard column chromatography and can be used for both analytical and preparative-scale purification. jocpr.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is advantageous for its speed and reduced consumption of organic solvents, and is particularly effective for purifying chiral compounds. jocpr.com

Table of Common Purification Techniques

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Extraction | Differential solubility of the compound in two immiscible liquids. | Initial separation of the product from the reaction mixture. | acs.orgnih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid compounds. | ijddr.inprepchem.com |

| Flash Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | General purpose purification of organic compounds. | jocpr.comrsc.org |

| Distillation | Separation of liquids based on differences in their boiling points. | Purification of liquid products. | orgsyn.org |

| HPLC/SFC | High-resolution chromatographic separation based on partitioning between a mobile and stationary phase. | Achieving high purity; separation of complex mixtures and stereoisomers. | jocpr.com |

Spectroscopic Characterization for Molecular Connectivity Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy would be essential for confirming the identity and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic protons on the benzenesulfonyl ring would typically appear as two doublets in the downfield region (approx. 7.0-8.0 ppm). The protons of the butoxy chain would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), two multiplets for the internal methylene groups (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The morpholine ring protons would likely appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) No experimental data is available. The following is a hypothetical representation.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, key vibrational bands would be expected. Strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl group (O=S=O) would be prominent in the IR spectrum, typically around 1350 cm⁻¹ and 1160 cm⁻¹. The C-O-C stretching vibrations of the morpholine and butoxy ether linkages would also be observable. Aromatic C-H and aliphatic C-H stretching vibrations would appear at higher wavenumbers (above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively). Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring.

Interactive Data Table: Expected Vibrational Modes (Illustrative) No experimental data is available. The following is a hypothetical representation.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state.

Determination of Molecular Geometry and Conformational Preferences

This technique would precisely measure bond lengths, bond angles, and torsion angles. Key findings would include the conformation of the morpholine ring (typically a chair conformation) and the geometry around the sulfur atom. The orientation of the butoxy group relative to the benzene ring and the conformation of the flexible butoxy chain would also be determined, revealing the molecule's preferred spatial arrangement in the crystal lattice.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

Under electron ionization (EI) or other fragmentation techniques, the molecule would be expected to break apart in a predictable manner. Likely fragmentation pathways would include cleavage of the butoxy chain, loss of the morpholine ring, and fragmentation of the benzenesulfonyl core. The resulting fragment ions would be detected, and their mass-to-charge ratios (m/z) would help to piece together the structure of the parent molecule, providing corroborating evidence for the structure determined by NMR and other methods.

Contextualizing the Butoxy Moiety in Structure Activity Relationships Sar

Contextualization of the Butoxy Moieties in Structure-Activity Relationships (SAR)

Impact of Lipophilic Substituents on Molecular Interactions

Lipophilicity, or the ability of a compound to dissolve in fats and non-polar environments, is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov The butoxy group (a four-carbon alkyl chain attached via an oxygen atom) significantly increases the lipophilicity of the parent molecule. This property is paramount in governing how the compound interacts with biological targets.

Table 1: Predicted Physicochemical Properties of this compound This interactive table outlines the predicted properties of the compound, which are essential for understanding its potential behavior in biological systems.

| Property | Predicted Value/Characteristic | Significance |

| Molecular Formula | C₁₄H₂₁NO₃S | Defines the elemental composition. |

| Molecular Weight | 283.39 g/mol | Influences diffusion and transport properties. |

| Lipophilicity (XLogP3) | ~2.5-3.5 (Estimated) | Moderate lipophilicity suggests potential for membrane permeability. acs.org |

| Hydrogen Bond Acceptors | 4 (3 from O, 1 from N) | The morpholine oxygen, sulfonyl oxygens, and ether oxygen can accept hydrogen bonds. |

| Hydrogen Bond Donors | 0 | Lack of donor groups influences binding profile. |

| Rotatable Bonds | 5 | Provides conformational flexibility, which can be crucial for fitting into a binding site. |

Note: Some values are estimated based on computational models and the properties of constituent functional groups, as experimental data is not widely available.

Role of Alkoxy Chains in Ligand-Receptor Binding

The alkoxy chain, specifically the butoxy group in this compound, plays a multifaceted role in how a ligand binds to its receptor. wikipedia.org Beyond simply increasing lipophilicity, the length and conformation of the alkyl chain are critical determinants of binding affinity and selectivity. nih.gov

Studies on ligand-receptor interactions have shown that systematically increasing the length of an alkyl chain can have complex effects on the thermodynamics of binding. nih.gov While a longer chain increases the nonpolar surface area buried upon binding, which can lead to a more favorable enthalpy (ΔH°), this is often counteracted by an unfavorable decrease in entropy (−TΔS°). nih.gov The flexibility of the butoxy chain allows it to adopt various conformations, potentially finding an optimal fit within a receptor's binding pocket. However, adopting an energetically unfavorable conformation to avoid steric clashes can introduce an enthalpic penalty. nih.gov

Furthermore, the ether oxygen atom within the butoxy group can function as a hydrogen bond acceptor, adding a potential polar interaction to the primarily hydrophobic contribution of the chain. This dual nature—lipophilic character from the alkyl portion and a potential polar interaction site from the ether linkage—allows alkoxy chains to probe different regions of a binding site, contributing to both affinity and specificity. nih.gov

Table 2: Potential Contributions of the Butoxy Group to Ligand-Receptor Interactions This table details the specific types of molecular forces and effects the butoxy substituent can exert during binding.

| Interaction Type | Description | Potential Impact on Binding |

| Hydrophobic Interaction | The n-butyl chain interacts with nonpolar amino acid residues in the receptor pocket. | Increases binding affinity through the hydrophobic effect. nih.gov |

| Van der Waals Forces | Close-range attractive forces between the alkyl chain and the receptor surface. | Contributes to the overall binding energy. wikipedia.org |

| Hydrogen Bonding | The ether oxygen atom can act as a hydrogen bond acceptor with suitable donor groups on the receptor. | Adds specificity and can enhance binding affinity. |

| Conformational Flexibility | The chain can rotate around its single bonds to adapt to the shape of the binding site. | Allows for an induced fit, but can also have an entropic cost. nih.gov |

Research Gaps and Objectives for this compound Studies

Despite the clear theoretical rationale for its investigation, there is a significant lack of published research specifically on this compound. Its synthesis, physicochemical properties, and biological activities remain largely uncharacterized in the scientific literature. This absence of data defines the primary research gaps and provides a clear roadmap for future studies.

The principal objectives for future research on this compound should include:

Chemical Synthesis and Characterization:

To develop and optimize a robust, high-yield synthetic route for this compound. A potential method could involve the reaction of 4-butoxybenzenesulfonyl chloride with morpholine.

To perform complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

To experimentally determine key physicochemical properties, including melting point, boiling point, solubility in various solvents, and the octanol-water partition coefficient (LogP) to validate its lipophilicity.

Computational and In-Silico Analysis:

To conduct molecular modeling and docking studies to predict potential biological targets (e.g., enzymes, receptors) by screening the compound against libraries of protein structures.

To perform computational ADME predictions to estimate its drug-likeness and potential pharmacokinetic profile.

Biological Evaluation:

To perform broad in-vitro screening assays against various classes of enzymes and receptors (e.g., kinases, proteases, G-protein coupled receptors) to identify any potential biological activity. researchgate.netnih.gov

Based on initial hits, to conduct more focused assays to determine potency (e.g., IC₅₀ or EC₅₀ values) and mechanism of action.

Structure-Activity Relationship (SAR) Studies:

To synthesize a series of analogues by modifying the alkoxy chain (e.g., varying length from methoxy to hexyloxy) to investigate the effect of lipophilicity and chain length on biological activity.

To explore substitutions on the benzene (B151609) ring to understand the electronic and steric requirements for optimal activity.

Computational and Theoretical Investigations of 4 4 Butoxy Benzenesulfonyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, which in turn governs the molecule's reactivity and potential interactions.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic structures of molecules in drug design and materials science. By calculating parameters such as molecular orbital energy levels and electron density distributions, DFT can offer significant insights into a compound's stability and reactivity. The core of this analysis often involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

For a molecule like 4-(4-Butoxy-benzenesulfonyl)-morpholine, a DFT analysis would typically involve optimizing the molecular geometry to find the lowest energy conformation. Following this, calculations would yield the energies of the HOMO and LUMO, the total energy, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; flexible molecules like this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, collectively known as the potential energy landscape (PEL). Understanding this landscape is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Computational methods can systematically rotate the rotatable bonds in a molecule and calculate the energy of each resulting conformation. This process generates a conformational energy landscape, which maps the energy as a function of the rotational angles. The low-energy regions on this map correspond to the most stable conformations. For this compound, key rotatable bonds would include those in the butoxy chain and the bond connecting the phenyl ring to the sulfonyl group. A detailed conformational analysis would reveal the preferred spatial arrangement of the butoxy, benzenesulfonyl, and morpholine (B109124) moieties. Such an analysis would be crucial for understanding how the molecule presents itself for interaction with other molecules, but specific energy landscapes for this compound have not been documented in the literature.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes with Relevant Biological Macromolecules

Molecular docking simulations would be employed to predict how this compound binds to a specific protein target. The process involves placing the ligand in the binding site of the protein and sampling a large number of possible conformations and orientations. The resulting poses are then evaluated to identify the most likely binding mode. A successful docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Given the structural motifs present in this compound (a sulfonamide derivative), potential biological targets could include enzymes like carbonic anhydrases or various receptors. However, without experimental data suggesting a particular biological activity, the choice of a relevant macromolecule for docking studies remains speculative. There are no published studies detailing the docking of this compound into any specific protein target.

Scoring Functions and Docking Algorithm Validation

A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity for each predicted binding pose. Scoring functions can be physics-based, empirical, knowledge-based, or machine learning-based. They approximate the free energy of binding, with lower scores generally indicating a more favorable interaction.

The reliability of a docking study depends on the chosen algorithm and scoring function. Validation studies often involve re-docking a known ligand into its experimentally determined protein structure to see if the docking program can reproduce the experimental binding mode, typically measured by the root-mean-square deviation (RMSD). The ability of a scoring function to distinguish known active compounds from inactive decoys is another crucial validation metric. While numerous scoring functions exist, such as LigScore, PLP, and X-Score, their application and validation for this compound have not been reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the ligand and protein and the stability of their complex. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the behavior of the ligand-protein complex in a more realistic, solvated environment.

For this compound, an MD simulation could be used to study the stability of its predicted binding mode within a protein's active site. The simulation would reveal how the ligand and protein adapt to each other's presence and whether the key interactions predicted by docking are maintained over time. Furthermore, MD simulations can be used to explore the conformational changes in the ligand and the protein upon binding and to calculate binding free energies with higher accuracy than docking scoring functions. As with the other computational methods, there is currently no published research available that details molecular dynamics simulations performed on this compound.

Assessment of Ligand-Receptor Complex Stability Over Time

The stability of a ligand-receptor complex is a critical factor in determining the efficacy and duration of action of a potential drug molecule. Molecular dynamics (MD) simulations are a powerful computational tool used to assess this stability over a defined period, typically ranging from nanoseconds to microseconds. These simulations model the atomic-level movements and interactions of the ligand and its target protein in a simulated physiological environment.

In a typical MD simulation study, the ligand, such as this compound, would first be "docked" into the binding site of a target receptor. This initial complex would then be subjected to a simulation that calculates the forces between atoms and their subsequent motions over time. Key metrics are analyzed to evaluate stability, including:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial docked positions. A stable complex is generally indicated by an RMSD value that plateaus over time, suggesting the ligand has found a stable binding mode. Conversely, a continuously increasing RMSD would suggest the ligand is unstable and may be dissociating from the binding pocket.

Root Mean Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues of the protein to identify regions of flexibility or rigidity upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation. Persistent hydrogen bonds are often crucial for maintaining the stability of the complex.

While no specific MD simulation data exists for this compound, a hypothetical study would yield data that could be presented as follows:

Table 1: Illustrative Molecular Dynamics Simulation Stability Metrics (Note: This data is hypothetical and for illustrative purposes only, as no specific studies on this compound have been found.)

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Receptor H-Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2 |

| 20 | 1.4 | 1.6 | 3 |

| 30 | 1.5 | 1.5 | 2 |

| 40 | 1.4 | 1.6 | 2 |

| 50 | 1.5 | 1.7 | 2 |

Analysis of Conformational Changes in Biological Systems

The binding of a ligand to a receptor is not a static event but a dynamic process that can induce conformational changes in both the ligand and the protein. These changes are often essential for the biological function of the receptor, such as the activation or inhibition of an enzymatic or signaling pathway.

Computational methods, particularly molecular dynamics simulations, are instrumental in analyzing these conformational shifts. By simulating the behavior of the ligand-receptor complex, researchers can observe how the three-dimensional structure of the protein adapts to the presence of the ligand. This can involve subtle side-chain rearrangements or more significant domain movements.

For a molecule like this compound, such an analysis would involve tracking the dihedral angles of the flexible butoxy chain and the morpholine ring to understand its preferred conformation within the binding site. Similarly, the analysis would focus on key amino acid residues in the receptor that may shift to accommodate the ligand, potentially revealing the mechanism of action.

A thorough literature search did not yield any studies detailing the conformational changes induced by or within this compound in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are highly valuable in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs.

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities against a specific target. For a series of analogs of this compound, this would involve synthesizing various derivatives and testing their biological effects.

Once the data is collected, the process generally involves:

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation using a set of compounds that were not used in the model's development. A robust and predictive model will accurately forecast the activity of these external test set molecules.

No QSAR models specifically developed for a series of this compound derivatives have been reported in the scientific literature.

Table 2: Example of a QSAR Model Equation and its Statistical Validation (Note: This table is a generic illustration of QSAR model reporting. No such model exists for this compound.)

| Parameter | Value | Description |

| Model Equation | pIC50 = 0.75(LogP) - 0.21(TPSA) + 1.5*(MolWeight) - 3.2 | Hypothetical equation relating biological activity (pIC50) to descriptors. |

| r² (training set) | 0.85 | Coefficient of determination for the training set. |

| q² (cross-validation) | 0.72 | Cross-validated r²; indicates internal model robustness. |

| r² (test set) | 0.81 | Predictive r² for the external test set; indicates predictive power. |

Identification of Key Physicochemical Descriptors Influencing Activity

A significant outcome of a successful QSAR study is the identification of the key molecular descriptors that have the most substantial impact on biological activity. By analyzing the final QSAR equation, researchers can infer which physicochemical properties are most important for a molecule's function.

For instance, if a QSAR model for a series of this compound analogs showed a strong positive correlation with a descriptor like LogP (a measure of lipophilicity), it would suggest that increasing the compound's hydrophobicity might lead to higher activity. Conversely, a negative correlation with a descriptor related to molecular size might indicate that bulky substituents are detrimental.

This information is invaluable for guiding the rational design of new, more potent compounds. However, in the absence of a specific QSAR study for this compound and its derivatives, the key physicochemical descriptors influencing its activity remain computationally uncharacterized.

Structure Activity Relationship Sar Studies of 4 4 Butoxy Benzenesulfonyl Morpholine and Its Analogs

Systematic Modification of the Butoxy Moiety

The butoxy group attached to the benzenesulfonyl ring plays a significant role in the molecule's interaction with biological targets, primarily through hydrophobic interactions. Modifications to this part of the molecule can significantly impact potency and selectivity.

Alkoxy Chain Length Variation and its Influence on Biological Activity

The length of the alkoxy chain is a critical determinant of biological activity in many classes of compounds. While direct studies on 4-(4-alkoxy-benzenesulfonyl)-morpholine are not extensively documented, the principles of SAR can be inferred from analogous series of compounds where alkoxy chain length has been systematically varied. Generally, increasing the chain length enhances lipophilicity, which can lead to improved membrane permeability and better interaction with hydrophobic pockets of target proteins. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or reduced solubility.

In studies of other bioactive molecules, it has been observed that extending an alkoxy chain from a methoxy (B1213986) to a butoxy group can lead to a significant increase in potency. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the alkoxy chain length markedly influenced potency, with ethoxy, isopropoxy, and propoxy chains showing higher potencies than methoxy and butoxy analogs in vivo nih.gov. This suggests that for any given scaffold, there is a specific chain length that provides the optimal balance of properties for biological activity.

An illustrative data table below conceptualizes how the biological activity of 4-(4-alkoxy-benzenesulfonyl)-morpholine analogs might be affected by varying the alkoxy chain length, based on general SAR principles.

| Alkoxy Group (R) | Chain Length (Carbons) | Relative Potency (Hypothetical) | Rationale |

| Methoxy | 1 | + | Limited hydrophobic interaction. |

| Ethoxy | 2 | ++ | Increased hydrophobic interaction, good fit in many binding pockets. |

| Propoxy | 3 | +++ | Further enhanced hydrophobic interaction, potentially optimal length. |

| Butoxy | 4 | ++++ | Strong hydrophobic interaction, may represent the peak of the activity curve. |

| Pentoxy | 5 | +++ | Potential for steric clashes or decreased solubility, leading to reduced activity. |

| Hexoxy | 6 | ++ | Increased likelihood of steric hindrance and unfavorable physicochemical properties. |

Positional Isomerism of Butoxy Group on Benzenesulfonyl Ring

The position of the butoxy group on the benzenesulfonyl ring—ortho (2-position), meta (3-position), or para (4-position)—can have a profound impact on the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. The spatial arrangement of substituents affects how a molecule can orient itself within a binding site and interact with key residues.

Generally, the para-position, as in the parent compound, often provides the most linear and extended conformation, which can be favorable for fitting into long, narrow binding pockets. Ortho-substitution can introduce steric hindrance that may force the benzenesulfonyl ring and the morpholine (B109124) ring into a non-coplanar arrangement, which could either be beneficial or detrimental depending on the target's topology. Meta-substitution results in a different vector for the butoxy group, which could allow for interactions with different regions of the binding site.

Exploration of Substitutions on the Benzenesulfonyl Moiety

The benzenesulfonyl ring is a key structural component that can be modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Electronic Effects of Aromatic Substituents on Activity

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzenesulfonyl ring can alter the electron density of the aromatic system and the sulfonamide group. These changes can influence the strength of interactions with target proteins, such as hydrogen bonding and π-π stacking.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density of the aromatic ring. This can enhance π-π stacking interactions with electron-deficient aromatic residues in a protein's binding site.

Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl), bromo (-Br), and nitro (-NO₂) decrease the electron density of the ring. This can strengthen interactions with electron-rich residues. In some cases, EWGs can also act as hydrogen bond acceptors.

In a series of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chlorine atom with a more lipophilic bromine atom was explored to maintain electronic effects while increasing lipophilicity mdpi.com. Similarly, in a study of benzothiazole derivatives, the introduction of an electron-withdrawing nitro group was found to be more effective in tuning the energy levels of the frontier molecular orbitals compared to an electron-donating methyl group mdpi.com.

The following table illustrates the potential impact of various substituents on the benzenesulfonyl ring of 4-(4-butoxy-benzenesulfonyl)-morpholine.

| Substituent (X) at position 2 or 3 | Electronic Effect | Predicted Impact on Activity (Hypothetical) | Rationale |

| -H | Neutral | Baseline | Reference compound. |

| -CH₃ | Electron-Donating | Increase | May enhance hydrophobic and π-π stacking interactions. |

| -OCH₃ | Electron-Donating | Increase/Decrease | Can enhance interactions but may also introduce steric bulk. |

| -Cl | Electron-Withdrawing | Increase | Can form halogen bonds and enhance binding affinity. |

| -NO₂ | Strong Electron-Withdrawing | Increase/Decrease | Strong electronic effect could be beneficial, but the group's size may cause steric clashes. |

Steric Hindrance and Conformational Constraints Introduced by Substituents

The size and shape of substituents on the benzenesulfonyl ring can introduce steric hindrance, which can either prevent the molecule from adopting an active conformation or, conversely, lock it into a more favorable one. Large, bulky substituents can physically block the molecule from entering a narrow binding pocket.

The thoughtful application of steric effects is a key strategy in drug design. For instance, the introduction of bulky substituents can be used to probe the boundaries of a binding site and to enhance selectivity for a particular target over closely related ones. In some cases, steric hindrance can also improve metabolic stability by shielding a metabolically labile part of the molecule from enzymatic degradation. The strategic placement of substituents can also introduce conformational rigidity, which can be entropically favorable for binding, as less conformational freedom is lost upon binding to the target.

Modifications to the Morpholine Ring System

Modifications to the morpholine ring itself or its replacement with bioisosteres can have a significant impact on a compound's biological activity and developability profile. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound princeton.edu.

Common bioisosteric replacements for the morpholine ring include:

Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can alter the ring's conformation, lipophilicity, and hydrogen bonding capacity.

Piperidine: This replacement removes the oxygen atom, making the ring more lipophilic and basic.

Piperazine: The introduction of a second nitrogen atom can provide an additional point for substitution or interaction with the target.

Spirocyclic and Bridged Analogs: These more rigid structures can lock the molecule into a specific conformation, which can be highly beneficial for binding affinity if that conformation is the active one e3s-conferences.org.

In a study of ZSTK474, a PI3K inhibitor containing two morpholine groups, the replacement of one of the morpholine rings with various 2-aminoethyl functionalities was explored to optimize the structure-activity relationship nih.gov. This highlights that even subtle changes to or replacement of the morpholine ring can be a viable strategy for modulating biological activity and selectivity.

Alterations at the Nitrogen Atom and their Effect on Interaction

The nitrogen atom of the morpholine ring in this compound is a critical feature that dictates its physicochemical properties and potential biological interactions. As a tertiary amine, this nitrogen is basic and can be protonated at physiological pH, which can influence the compound's solubility, membrane permeability, and ability to interact with biological targets through ionic interactions.

While specific studies on N-substituted analogs of this compound are not available, general principles from related series of N-arylsulfonyl morpholines suggest that modifications at this position would significantly impact activity. For instance, in other series of bioactive morpholine-containing compounds, the introduction of various substituents on the nitrogen atom has been shown to modulate potency and selectivity for their respective targets. The nature of the substituent—its size, lipophilicity, and electronic properties—can affect how the molecule fits into a binding pocket and the types of interactions it can form.

Without a known biological target for this compound, it is challenging to predict the precise impact of N-substitutions. However, it is a common strategy in medicinal chemistry to explore a range of N-analogs to probe the steric and electronic requirements of the binding site.

Stereochemical Considerations and Chiral Analogs

Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. While this compound itself is achiral, the introduction of substituents on the morpholine ring could create one or more stereocenters, leading to the existence of enantiomers or diastereomers.

The differential biological activity of enantiomers is a well-documented phenomenon in pharmacology. Often, one enantiomer (the eutomer) is significantly more potent than the other (the distomer). This is because the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit to the binding site of the target protein.

In the context of this compound, the synthesis of chiral analogs, for example, by introducing a methyl group at the 2- or 3-position of the morpholine ring, would be a logical step in a medicinal chemistry campaign. The separation and biological evaluation of the individual enantiomers would provide valuable information about the stereochemical requirements of the binding site. A significant difference in the activity between enantiomers would strongly suggest a specific and well-defined interaction with the biological target.

The absolute configuration of the more active enantiomer would help in defining the three-dimensional pharmacophore model and guide the design of more potent and selective analogs. However, as no studies on chiral analogs of this compound have been reported, this remains a theoretical but important consideration for future research.

Elucidation of Pharmacophoric Elements Critical for Target Engagement

A pharmacophore is an abstract description of the key molecular features that are necessary for a molecule to be recognized by a specific biological target and to elicit a particular biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively and negatively charged groups, all arranged in a specific three-dimensional geometry.

The elucidation of the pharmacophoric elements of this compound that are critical for target engagement is severely hampered by the lack of an identified biological target. Pharmacophore models are typically developed using one of two approaches: ligand-based or structure-based.

A ligand-based approach would involve analyzing a set of molecules with known activity against a specific target to identify common chemical features. Since there is no reported set of active analogs of this compound with a defined biological activity, this method cannot be applied.

A structure-based approach relies on the three-dimensional structure of the biological target, usually obtained through X-ray crystallography or NMR spectroscopy. By analyzing the binding site of the target, one can identify key interaction points and define a pharmacophore model. Without knowing the target of this compound, this approach is also not feasible.

Based on the structure of the molecule, we can hypothesize some potential pharmacophoric features:

Aromatic Ring: The 4-butoxy-benzene moiety likely engages in hydrophobic and/or π-stacking interactions within a binding pocket.

Sulfonyl Group: The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors.

Morpholine Ring: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, and as previously mentioned, the nitrogen atom can also participate in hydrogen bonding or ionic interactions.

Mechanistic Investigations of Biological Interactions for 4 4 Butoxy Benzenesulfonyl Morpholine

Enzyme Inhibition Studies (Target-Specific)

Carbonic Anhydrase (CA) Isoform Selectivity and Kinetics

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion within the active site of carbonic anhydrase enzymes. Various human CA isoforms (hCAs) are involved in numerous physiological and pathological processes, making selective inhibition a key therapeutic goal.

Studies on related benzenesulfonamide (B165840) derivatives have demonstrated significant inhibitory activity against several CA isoforms. For instance, certain 4-substituted benzenesulfonamides have shown potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar to subnanomolar range. nih.govnih.gov The cytosolic isoforms hCA I and II are often moderately inhibited by such compounds. nih.gov The nature of the substituent on the benzene (B151609) ring plays a crucial role in determining the potency and selectivity of inhibition. For example, 4-anilinoquinazoline-based benzenesulfonamides have exhibited single-digit nanomolar activity against hCA II. semanticscholar.org

For 4-(4-Butoxy-benzenesulfonyl)-morpholine, the butoxy tail would extend into the active site cavity, potentially interacting with hydrophobic and hydrophilic residues, thereby influencing isoform selectivity. The morpholine (B109124) group, while not a classic zinc-binding group, could also form additional interactions within the active site, further modulating the inhibitory profile.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Profile for this compound Based on Analogous Compounds

| CA Isoform | Predicted Inhibition Constant (Kᵢ) | Rationale |

| hCA I | Moderate (nM range) | Generally less potently inhibited by substituted benzenesulfonamides compared to other isoforms. |

| hCA II | Potent (low nM range) | A common target for benzenesulfonamide inhibitors; potency influenced by tail interactions. semanticscholar.org |

| hCA IX | Potent (low nM to sub-nM range) | Tumor-associated isoform often strongly inhibited by 4-substituted benzenesulfonamides. nih.govnih.gov |

| hCA XII | Potent (low nM to sub-nM range) | Another tumor-associated isoform effectively targeted by this class of inhibitors. nih.govnih.gov |

This table is predictive and requires experimental validation.

Sodium Channel Inhibition Mechanisms (e.g., NaV1.7)

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain, and its inhibitors are sought after as potential analgesics. nih.govyoutube.com Benzenesulfonamide derivatives have emerged as a promising class of NaV1.7 inhibitors. nih.gov

The mechanism of action for many NaV1.7 blockers involves state-dependent binding, where the inhibitor shows a higher affinity for the inactivated state of the channel. This often results in a hyperpolarizing shift in the voltage-dependence of fast and slow inactivation. nih.govmendeley.com For example, a novel NaV1.7 inhibitor, QLS-81, which shares structural similarities with some benzenesulfonamides, demonstrated a significant hyperpolarizing shift in both fast and slow inactivation of the NaV1.7 channel. nih.govmendeley.com

The this compound structure, with its lipophilic butoxy tail and polar sulfonamide and morpholine groups, could potentially interact with the channel's voltage-sensing domains or the pore region. The butoxy group could anchor the molecule within the lipid membrane, facilitating access to the binding site. The sulfonamide and morpholine moieties could then form hydrogen bonds or other polar interactions with amino acid residues within the channel.

mTOR Inhibition Pathways and Cellular Regulation

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. nih.gov It exists in two distinct complexes, mTORC1 and mTORC2. Morpholine-containing compounds have been identified as potent and selective inhibitors of mTOR, particularly mTORC1. nih.gov

The morpholine ring of these inhibitors often binds in a specific pocket of the mTOR kinase domain. The selectivity of these compounds for mTORC1 over the related PI3K kinases can be modulated by substitutions on the morpholine ring. nih.gov The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K1), ultimately suppressing protein synthesis and cell growth. nih.gov

Lipoxygenase Inhibition and Eicosanoid Pathway Modulation

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce inflammatory lipid mediators called eicosanoids. mdpi.comdergipark.org.tr Inhibition of LOX enzymes, such as 5-LOX and 12-LOX, is a therapeutic strategy for inflammatory diseases.

A variety of chemical scaffolds have been shown to inhibit LOX activity. The inhibitory mechanism often involves interaction with the non-heme iron atom in the enzyme's active site or binding to allosteric sites. While specific data on benzenesulfonyl-morpholine derivatives as LOX inhibitors is scarce, the general structural features of this compound, including its aromatic and heterocyclic components, suggest a potential for interaction with the hydrophobic substrate-binding pocket of LOX enzymes. The butoxy chain could mimic the fatty acid substrate, while the sulfonamide and morpholine groups could interact with polar residues in the active site.

Receptor Binding and Modulation Assays

Direct evidence for receptor binding of this compound is not available in the current literature. However, the structural motifs present in the molecule suggest potential interactions with various receptor types. For instance, the morpholine ring is a privileged scaffold found in many biologically active compounds that target a wide range of receptors.

To elucidate the receptor binding profile of this compound, a comprehensive screening against a panel of common G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors would be necessary. Radioligand binding assays would be a primary method to determine the affinity of the compound for various receptors.

In Vitro Studies on Cellular Pathways and Molecular Responses

The potential for this compound to inhibit key enzymes like carbonic anhydrases, sodium channels, mTOR, and lipoxygenases suggests that it could modulate several critical cellular pathways.

Inhibition of tumor-associated carbonic anhydrases (hCA IX and XII) could lead to a reduction in tumor acidification, potentially sensitizing cancer cells to conventional chemotherapies.

Blockade of NaV1.7 channels in dorsal root ganglion neurons would be expected to reduce neuronal excitability and decrease the transmission of pain signals.

Inhibition of the mTORC1 pathway would likely result in decreased cell proliferation and protein synthesis, effects that could be investigated in cancer cell lines.

Modulation of the lipoxygenase pathway would alter the production of inflammatory eicosanoids, which could be measured in immune cells such as neutrophils or macrophages.

To investigate these potential effects, a series of in vitro cellular assays would be required. These could include cell viability assays in various cancer cell lines, electrophysiological recordings from primary neurons, western blot analysis of mTOR pathway signaling components, and measurement of eicosanoid production in inflammatory cell models.

Pathway Analysis in Relevant Cell Lines (e.g., specific enzyme activity assays)

At present, detailed pathway analyses and specific enzyme activity assays for this compound are not extensively documented in publicly available scientific literature. The study of benzenesulfonyl derivatives often involves investigating their interactions with various enzymes and signaling pathways. beilstein-journals.orgnih.gov For instance, the broader class of sulfonyl-containing compounds has been explored for their potential to modulate protein-protein interactions, which are crucial in both normal biological processes and in disease states. nih.govnih.gov However, specific data pinpointing the direct enzymatic targets or pathways affected by the butoxy and morpholine substitutions on the benzenesulfonyl core of this particular compound are yet to be established.

Future research in relevant cell lines, such as cancer cell lines or those pertinent to inflammatory diseases, would be necessary to elucidate the specific pathways modulated by this compound. Such studies would likely involve a range of enzyme activity assays to identify potential inhibitory or activating effects on key cellular kinases, proteases, or other enzymes.

Gene Expression and Protein Level Modulations

The effect of this compound on gene expression and protein levels remains a key area for investigation. Generally, compounds with a sulfonamide moiety can influence cellular processes that lead to changes in the transcription and translation of various genes. nih.gov For example, studies on other novel compounds have shown that they can lead to the overexpression of proteins like p21 and the downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as Survivin and XIAP. nih.gov

A hypothetical study on this compound might reveal alterations in the expression of genes related to cell cycle control, apoptosis, and cellular stress responses. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting would be instrumental in determining these modulations in relevant cell lines.

Table 1: Hypothetical Gene Expression Modulation by this compound in a Cancer Cell Line

| Gene | Function | Predicted Change in Expression |

| p21 | Cell cycle arrest | Upregulation |

| Survivin | Inhibition of apoptosis | Downregulation |

| XIAP | Inhibition of apoptosis | Downregulation |

| Caspase-3 | Execution of apoptosis | Upregulation |

Induction of Specific Cellular Events (e.g., apoptosis in cancer cells, if mechanistic)

A primary focus of research into novel sulfonamide-containing compounds is their potential to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov The induction of apoptosis is a critical mechanism for many anti-cancer therapies. nih.gov Mechanistically, this can occur through intrinsic or extrinsic pathways, often involving the activation of caspases and the modulation of pro- and anti-apoptotic proteins. mdpi.com

For instance, research on other structurally distinct compounds has demonstrated the ability to induce apoptosis, as confirmed by Annexin V-FITC assays and analysis of caspase-3 activity. nih.gov These studies have also linked the induction of apoptosis to cell cycle arrest at specific phases, such as G2/M. nih.gov While direct evidence for this compound is not available, its structural components suggest that investigating its pro-apoptotic potential would be a logical line of inquiry. Such studies would aim to determine if the compound can trigger the apoptotic cascade in cancer cells and elucidate the underlying molecular players involved.

Table 2: Investigated Cellular Events and Potential Findings for this compound

| Cellular Event | Assay | Potential Finding |

| Apoptosis | Annexin V-FITC / PI Staining | Increased percentage of apoptotic cells |

| Caspase Activation | Caspase-3 Activity Assay | Elevated levels of active caspase-3 |

| Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in a specific cell cycle phase (e.g., G2/M) |

Pre Clinical in Vitro and in Vivo Biological Evaluations Non Human

In Vitro Biological Activity Assessments

No publicly available in vitro studies for 4-(4-Butoxy-benzenesulfonyl)-morpholine were found. Research on structurally related benzenesulfonamide (B165840) and morpholine-containing compounds has been conducted, but to adhere to the specific focus of this article, those results are not presented here.

No studies detailing the antimicrobial or antifungal activity of this compound were located. An evaluation in this area would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of pathogenic bacterial and fungal strains. However, no such data exists for this specific molecule.

There is no available research on the anti-inflammatory effects of this compound in cell-based assays. Such investigations would typically measure the compound's ability to inhibit key inflammatory mediators, such as nitric oxide (NO), prostaglandins (B1171923), or pro-inflammatory cytokines like TNF-α and interleukins in cell lines like RAW 264.7 macrophages, often stimulated with lipopolysaccharide (LPS).

A search for data on the anticancer activity of this compound in established cancer cell lines yielded no results. This type of research would involve cytotoxicity assays to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines (e.g., breast, lung, colon). Further mechanistic studies would explore effects on the cell cycle, apoptosis induction, or specific signaling pathways, but no such information is available for this compound.

No specific enzyme inhibition profiles for this compound have been published. Research in this area would assess the compound's inhibitory activity against various enzymes, such as carbonic anhydrases, cholinesterases, or kinases, to identify potential therapeutic targets or mechanisms of action, including any dual-inhibitor capabilities.

Early-Stage In Vivo Efficacy and Mechanistic Studies in Non-Human Models

No in vivo studies in non-human models have been published for this compound.

There is no available data from in vivo rodent models to characterize the pharmacological activities of this compound, such as its potential effects on pain or the central nervous system (CNS). These studies would typically involve models like the formalin-induced paw licking test or hot plate test for analgesic effects, and other behavioral assays for CNS activity.

Assessment of Compound Impact on Biomarkers (mechanistic, non-toxicological)

No studies detailing the effect of this compound on any mechanistic or non-toxicological biomarkers were found. Research on other benzenesulfonamide derivatives has explored their impact on various biomarkers, for instance, in the context of glyoxalase I inhibition for cancer therapy. nih.gov Similarly, various morpholine-containing compounds have been evaluated for their influence on biological markers in diseases of the central nervous system. nih.gov However, these findings are not directly applicable to the specific compound .

Proof-of-Concept for Targeted Biological Response

There is no available information to establish a proof-of-concept for a targeted biological response for this compound. Proof-of-concept studies are fundamental in drug discovery to demonstrate that a compound can elicit a desired biological effect in a preclinical model. The absence of such data indicates that if this compound has been synthesized and tested, the results have not been made public.

Future Research Directions and Translational Perspectives for 4 4 Butoxy Benzenesulfonyl Morpholine

Design of Next-Generation Derivatives

The development of new derivatives based on the 4-(4-butoxy-benzenesulfonyl)-morpholine scaffold aims to improve potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping, bioisosteric replacement, and the design of ligands that can interact with multiple targets.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel molecules that retain the same biological activity as a known parent compound chemrxiv.orgbhsai.org. For this compound, this could involve replacing the central benzenesulfonyl-morpholine core with entirely different, yet isofunctional, chemical backbones. Research into H-PGDS inhibitors has already identified a variety of effective scaffolds, including indole, pyridine (B92270), benzimidazole (B57391), and pyrimidine-based structures biorxiv.org. A future approach would be to computationally or synthetically explore whether the key pharmacophoric features of this compound can be mapped onto these alternative scaffolds to discover new, patentable chemical entities with potentially superior properties.

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|

| Morpholine (B109124) | Thiomorpholine, Piperazine, Azetidine, Oxetane | Modulate solubility, metabolic stability, and hydrogen bonding capacity. nih.gov |

| Butoxy Chain | Cyclobutylmethoxy, Trifluoromethoxy, Isopropoxy | Alter lipophilicity, metabolic stability (blocking sites of oxidation), and conformational preference. |

| Benzene (B151609) Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Improve physicochemical properties, escape undesirable metabolic pathways, or explore new binding interactions. biorxiv.org |

Multi-Target Ligand Design

The arachidonic acid cascade involves multiple enzymes that produce a variety of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes nih.govnih.gov. Designing a single molecule that can inhibit more than one target in this pathway could offer enhanced efficacy or an improved safety profile compared to combination therapies nih.gov.

A forward-looking strategy for derivatives of this compound involves creating multi-target ligands. Since H-PGDS acts downstream of cyclooxygenase (COX) enzymes, a rational approach would be to design a dual inhibitor of both H-PGDS and another key enzyme in the pathway, such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) or 5-lipoxygenase (5-LOX) nih.govnih.gov. This could lead to a more comprehensive blockade of inflammatory signaling. This would involve integrating the pharmacophoric elements required for H-PGDS inhibition with those known to bind to the secondary target, creating a chimeric molecule with a precisely defined dual-activity profile.

Integration of Advanced Computational Approaches

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities before their synthesis.

Machine Learning for Predictive Modeling

Machine learning (ML) models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, un-synthesized compounds. For H-PGDS inhibitors, an ML model could be developed using the known inhibitory activities (IC50 values) of a diverse set of compounds, including this compound and its analogs biorxiv.org.

Such a model could then be used to perform large-scale virtual screening of compound libraries to identify new potential hits. Furthermore, ML models can be trained to predict crucial Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By applying these predictive models to newly designed derivatives, researchers can prioritize the synthesis of compounds that are most likely to be potent, selective, and possess drug-like pharmacokinetic profiles, significantly accelerating the discovery cycle. This approach has been used conceptually to identify potential prostaglandin synthase inhibitors from natural sources nih.gov.

Advanced Simulations for Kinetic and Thermodynamic Insights

Understanding how a drug binds to its target on a molecular level is crucial for rational design. Advanced simulation techniques can provide deep insights into the thermodynamics (binding affinity) and kinetics (residence time) of the drug-target interaction caymanchem.comdrugbank.com. Given that crystal structures for H-PGDS are available, these methods are highly applicable nih.gov.